molecular formula C7H3BrClFO2 B8477866 2-Bromo-3-chloro-4-fluorobenzoic acid

2-Bromo-3-chloro-4-fluorobenzoic acid

Cat. No. B8477866
M. Wt: 253.45 g/mol
InChI Key: HFJQUYIQSOYVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-chloro-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrClFO2 and its molecular weight is 253.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-chloro-4-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloro-4-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-3-chloro-4-fluorobenzoic acid

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluorobenzoic acid

InChI

InChI=1S/C7H3BrClFO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)

InChI Key

HFJQUYIQSOYVHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyl lithium (2.5M solution, 76 ml) was added to a stirred solution of diisopropylamine (28 ml) in dry tetrahydrofuran (THF) at -75° C., and maintained at -30° C. for a further 1 hour, to produce lithium diisopropylamide (LDA). After re-cooling to -75° C., a solution of 3-chloro-4-fluorobenzoic acid (14.4 g) in dry THF was added over 1 hour, and stirring was continued overnight at -75° C. A solution of 1,2-dibromotetrachloroethane (42.77 g) in dry THF was then added over 20 minutes, stirring was continued for 2 hours at -70° C. then at room temperature for 4 hours. Water was added, the organic and aqueous phases were separated and the aqueous phase was washed with ether, then acidified with hydrochloric acid solution and extracted with dichloromethane. The dichloromethane extract was dried (anhydrous magnesium sulphate) and the solvent evaporated to give 2-bromo-3-chloro-4-fluorobenzoic acid (19.54 g) as a beige solid, NMR (DMSO-D6) 7.55(t,1H), 7.75(dd,1H), 13.8(brs,1H).
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Synthesis routes and methods II

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